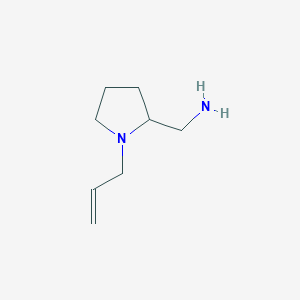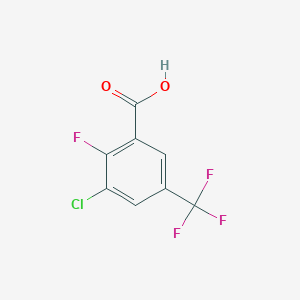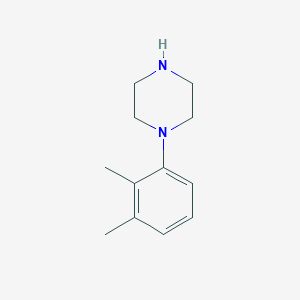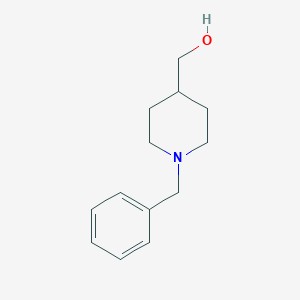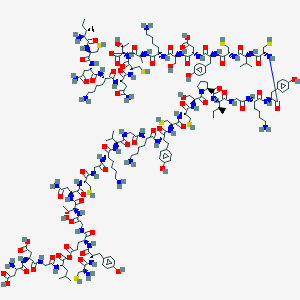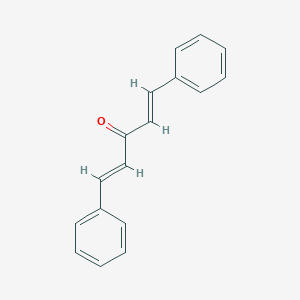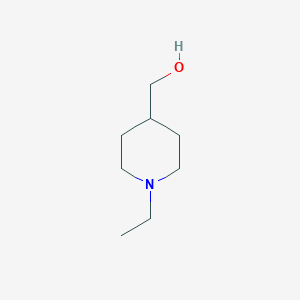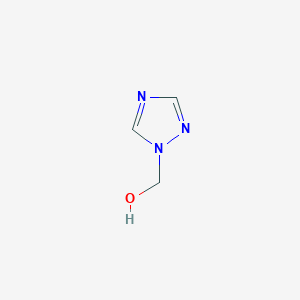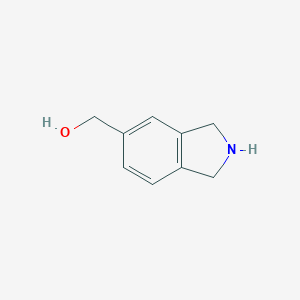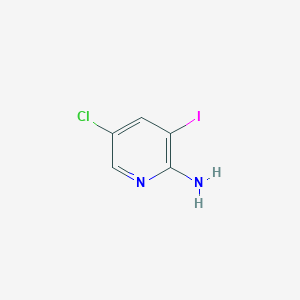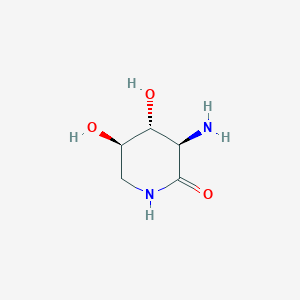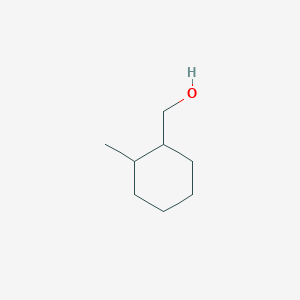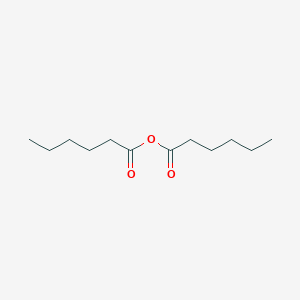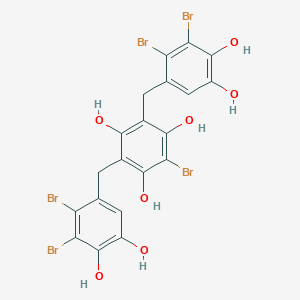
(1R,3S)-Cyclohexane-1,3-diamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (1R,3S)-Cyclohexane-1,3-diamine dihydrochloride is a derivative of cyclohexane featuring two amine groups. While the provided papers do not directly discuss this specific stereoisomer, they provide insights into related compounds that can help infer some properties and behaviors. For instance, the paper titled "(1R,2R)-1,2-Diammoniocyclohexane dichloride" discusses a similar compound with a cyclohexane backbone and two amine groups, although in a 1,2- rather than a 1,3- configuration . This compound exhibits a chair conformation, which is common for cyclohexane derivatives, and forms hydrogen bonds with chloride ions .
Synthesis Analysis
The synthesis of diamine derivatives of cyclohexane typically involves the introduction of amine groups onto the cyclohexane ring. Although the exact synthesis of (1R,3S)-Cyclohexane-1,3-diamine dihydrochloride is not detailed in the provided papers, similar compounds are synthesized through reactions that introduce amine functionalities, which can be further processed to form the dihydrochloride salt .
Molecular Structure Analysis
The molecular structure of cyclohexane derivatives is often characterized by a chair conformation, as seen in the related compound (1R,2R)-1,2-Diammoniocyclohexane dichloride . The stereochemistry of the substituents, such as the amine groups, can influence the overall molecular shape and properties. The chair conformation is significant as it minimizes steric hindrance and allows for optimal hydrogen bonding with counterions like chloride.
Chemical Reactions Analysis
While the specific chemical reactions of (1R,3S)-Cyclohexane-1,3-diamine dihydrochloride are not discussed, the related compound's reactivity can be inferred from its interactions with chloride ions and its ability to form hydrogen bonds . These interactions are crucial in determining the solubility and reactivity of the compound in various solvents and under different pH conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of (1R,3S)-Cyclohexane-1,3-diamine dihydrochloride can be partially deduced from the related compounds. For example, the presence of amine groups typically increases the compound's polarity and its ability to participate in hydrogen bonding, which affects its solubility and melting point . The paper on pH-dependent chiroptical properties provides insights into how changes in pH can affect the optical properties of cyclohexane diamine derivatives, indicating that the compound's properties may be sensitive to pH variations .
Applications De Recherche Scientifique
- Application : Spectinomycin dihydrochloride pentahydrate is an aminocyclitol antibiotic derived from Streptomyces spectabilis. It is used in cell culture applications as well as involved in the treatment of gonorrhea .
- Method of Application : This compound is used in cell culture applications. It prevents contamination and can be used to select for resistant bacteria and plant cells containing the marker gene Spcr .
- Results : The compound is active against gram-negative bacteria and has been used to study respiratory tract infections caused by Pasteurella multocida and Mannheimia haemolytica .
Safety And Hazards
The safety and hazards associated with the handling and use of “(1R,3S)-Cyclohexane-1,3-diamine dihydrochloride” are not explicitly mentioned in the search results. It is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the supplier or manufacturer for detailed safety information .
Propriétés
IUPAC Name |
(1S,3R)-cyclohexane-1,3-diamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2.2ClH/c7-5-2-1-3-6(8)4-5;;/h5-6H,1-4,7-8H2;2*1H/t5-,6+;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABDGJCKNZHDDLV-RUTFAPCESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)N)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@H](C1)N)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30738400 |
Source


|
| Record name | (1R,3S)-Cyclohexane-1,3-diamine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30738400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,3S)-Cyclohexane-1,3-diamine dihydrochloride | |
CAS RN |
498532-32-4 |
Source


|
| Record name | (1R,3S)-Cyclohexane-1,3-diamine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30738400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

